

An In-depth Technical Guide to Benzyl 4-methylbenzoate

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Compound of Interest

Compound Name: *Benzyl 4-methylbenzoate*

Cat. No.: *B1581448*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Benzyl 4-methylbenzoate**, a versatile ester with applications in various scientific fields. It covers its chemical identity, physicochemical properties, spectral data, synthesis, and known biological activities.

Chemical Identity and Synonyms

Benzyl 4-methylbenzoate is an organic compound classified as a benzoate ester. It is structurally derived from the condensation of 4-methylbenzoic acid and benzyl alcohol.^[1] Its chemical structure features a benzyl group attached to a 4-methylbenzoate moiety, which contributes to its aromatic properties.^[1]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research literature and chemical databases.

Identifier Type	Value
IUPAC Name	benzyl 4-methylbenzoate[2]
Synonyms	Benzyl p-toluate, p-Toluic acid, benzyl ester, Benzoic acid, 4-methyl-, phenylmethyl ester[1]
CAS Number	5467-99-2[2]
Molecular Formula	C ₁₅ H ₁₄ O ₂ [1][2]
Molecular Weight	226.27 g/mol [2]
InChI	InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3[1][2]
InChIKey	LNXGEZSXCGDUSD-UHFFFAOYSA-N[2]
SMILES	CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2[1][2]

Physicochemical Properties

Benzyl 4-methylbenzoate is typically a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water. [1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Physical State	Colorless to pale yellow liquid	[1]
Boiling Point	103-104 °C at 15 mmHg	[3][4]
Melting Point	32-35 °C	[3][4]
Density	~1.1 g/cm ³ (predicted)	
Solubility	Soluble in ethanol, ether; limited solubility in water	[1]
Vapor Pressure	1 mmHg (39 °C) (for methyl 4-methylbenzoate)	[3]
Flash Point	90 °C (for methyl 4-methylbenzoate)	[3]
logP (o/w)	4.3 (calculated)	[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **Benzyl 4-methylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51.

Mass Spectrometry (MS)

Mass spectrometry data for **Benzyl 4-methylbenzoate** is available in public databases such as PubChem and SpectraBase.[2][5] The fragmentation pattern in electron ionization (EI) mass spectrometry is key for its identification.

Infrared (IR) Spectroscopy

The IR spectrum of **Benzyl 4-methylbenzoate** would exhibit characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1720 cm^{-1} , C-O stretching vibrations, and bands corresponding to the aromatic rings. Vapor phase IR spectra are available in databases like PubChem.[\[2\]](#)

Experimental Protocols

Synthesis via Fischer Esterification

A common method for the synthesis of **Benzyl 4-methylbenzoate** is the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol using a strong acid catalyst.

Materials:

- 4-methylbenzoic acid
- Benzyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

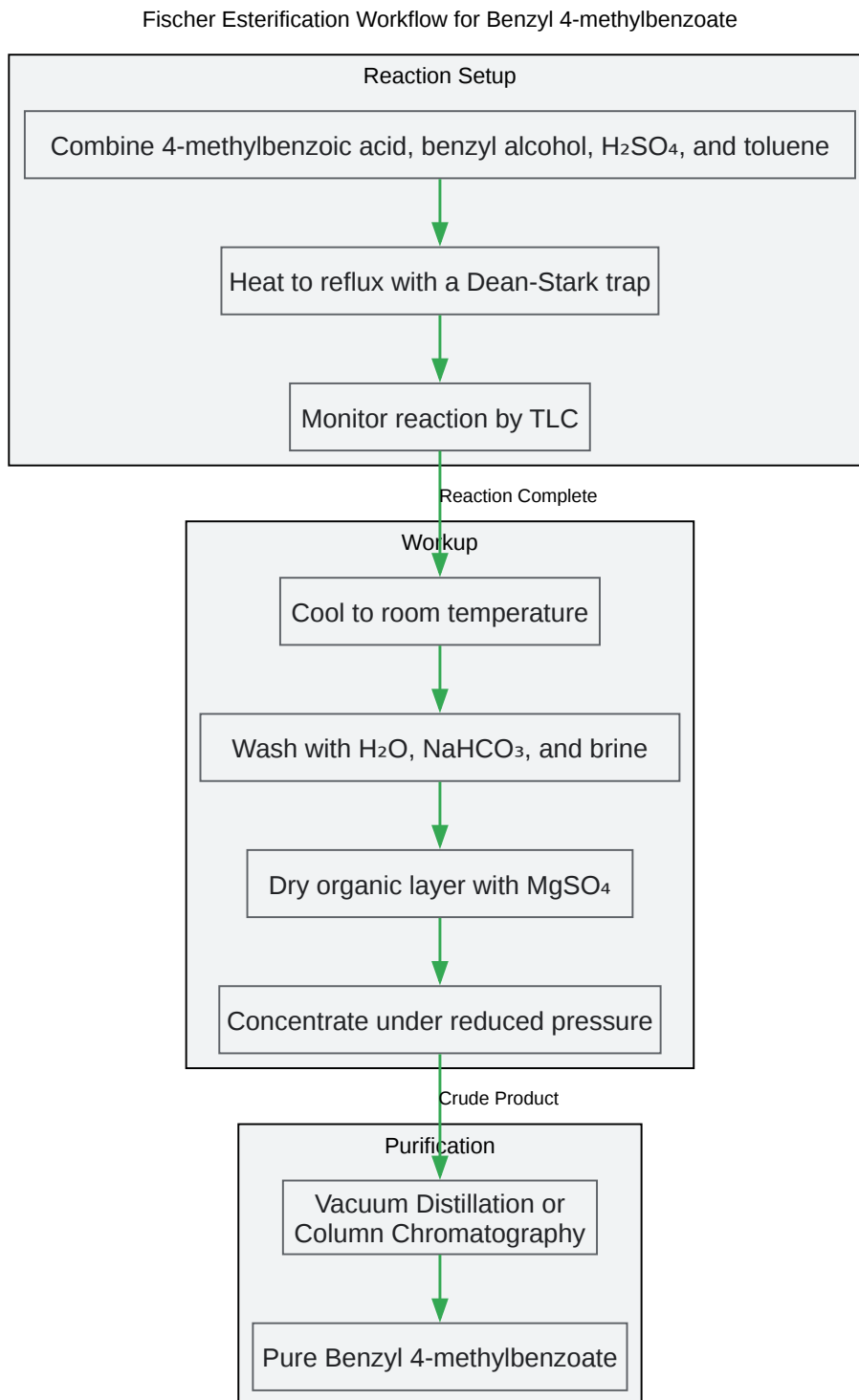
- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylbenzoic acid, a slight excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

- Distillation: The crude product can be purified by vacuum distillation.
- Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of **Benzyl 4-methylbenzoate**.

Biological Activity and Signaling Pathways

The biological activity of **Benzyl 4-methylbenzoate** is not as extensively studied as some of its close analogs. However, research on related benzoate esters provides insights into its potential biological roles.

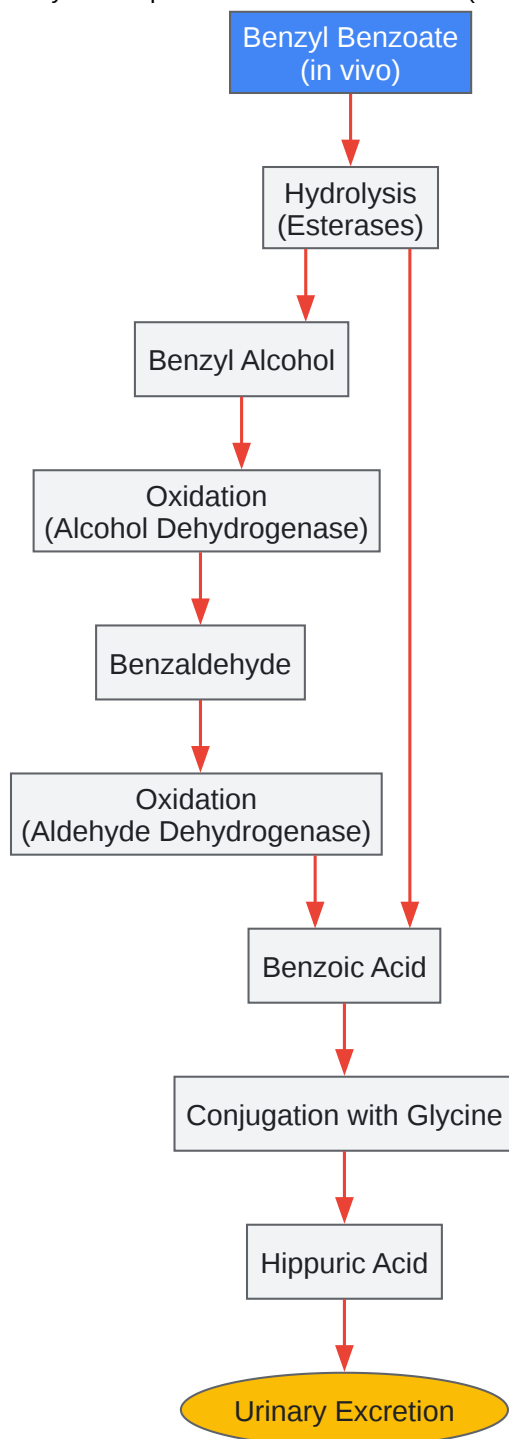
Known Biological Activities

- **Insecticidal and Scabicial Properties:** **Benzyl 4-methylbenzoate** has been investigated for its efficacy in treating conditions like scabies, where it is believed to act on the nervous system of parasites.[6] Studies have also shown its potential as an insecticide against various pests.[6]
- **Antimicrobial Effects:** Benzoic acid and its derivatives are known for their antimicrobial properties, primarily by disrupting cell membrane permeability and inhibiting cellular enzymes in microorganisms.[7]
- **Cytotoxicity in Cancer Cells:** Some benzoic acid esters, when modified to target mitochondria, have shown selective cytotoxicity towards human colorectal cancer cell lines. [8] These derivatives can uncouple the oxidative phosphorylation system and induce apoptosis.[8]

Metabolism of Benzoate Esters

While a specific signaling pathway for **Benzyl 4-methylbenzoate** is not well-documented, the metabolic fate of the closely related compound, benzyl benzoate, is well-understood and serves as a relevant model. Benzoate esters are typically hydrolyzed in vivo to their corresponding alcohol and carboxylic acid.

Metabolic Pathway of a Representative Benzoate Ester (Benzyl Benzoate)

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Caption: Generalized metabolic pathway of benzyl benzoate.

In this pathway, benzyl benzoate is hydrolyzed to benzyl alcohol and benzoic acid. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. It is plausible that **Benzyl 4-methylbenzoate** follows a similar metabolic route, being hydrolyzed to benzyl alcohol and 4-methylbenzoic acid, which are then further metabolized and excreted.

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